molecular formula C26H25ClN2O2 B611243 3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol

3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol

Cat. No.: B611243
M. Wt: 432.9 g/mol
InChI Key: GXGVWEMSSIKHOZ-UHFFFAOYSA-N
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Description

TC-G1003 is a potent somatostatin sst2 receptor agonist.

Mechanism of Action

Target of Action

TC-G1003, also known as sst2 Receptor agonist-1 or 3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol, is a high affinity somatostatin sst2 receptor agonist . The primary target of TC-G1003 is the somatostatin receptor subtype 2 (sst2). This receptor is expressed in various cell types, including pituitary somatotrophic cells, where it mediates the inhibition of growth hormone secretion .

Mode of Action

TC-G1003 acts as an agonist to the sst2 receptor. By binding to this receptor, it inhibits the secretion of growth hormone and attenuates laser-induced ocular neovascular lesion size in rats . This interaction between TC-G1003 and the sst2 receptor leads to changes in the cellular functions of the cells expressing this receptor.

Biochemical Pathways

The interaction of TC-G1003 with the sst2 receptor affects the biochemical pathways related to growth hormone secretion. The binding of TC-G1003 to the sst2 receptor inhibits the release of growth hormone, which in turn influences the insulin-like growth factor 1 (IGF-1) secretion from the liver . This can have downstream effects on various physiological processes, including growth and metabolism.

Result of Action

The primary result of TC-G1003’s action is the inhibition of growth hormone secretion. This can lead to a decrease in the production of IGF-1, a hormone that plays a crucial role in body growth and development . Additionally, TC-G1003 has been shown to attenuate laser-induced ocular neovascular lesion size in rats , suggesting potential therapeutic applications in conditions related to abnormal vascular growth.

Properties

IUPAC Name

3-[4-(3-aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)quinolin-6-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O2/c1-16-9-17(2)11-19(10-16)23-15-29-25-14-24(27)21(18-5-3-6-20(30)12-18)13-22(25)26(23)31-8-4-7-28/h3,5-6,9-15,30H,4,7-8,28H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGVWEMSSIKHOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(C3=CC(=C(C=C3N=C2)Cl)C4=CC(=CC=C4)O)OCCCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol
Reactant of Route 2
3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol
Reactant of Route 3
3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol
Reactant of Route 4
3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol
Reactant of Route 5
3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol
Reactant of Route 6
3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol

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